1-(Bromomethyl)-1-(tert-butoxy)cyclohexane
CAS No.:
Cat. No.: VC17785374
Molecular Formula: C11H21BrO
Molecular Weight: 249.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21BrO |
|---|---|
| Molecular Weight | 249.19 g/mol |
| IUPAC Name | 1-(bromomethyl)-1-[(2-methylpropan-2-yl)oxy]cyclohexane |
| Standard InChI | InChI=1S/C11H21BrO/c1-10(2,3)13-11(9-12)7-5-4-6-8-11/h4-9H2,1-3H3 |
| Standard InChI Key | GYSRASKUNWFCDU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC1(CCCCC1)CBr |
Introduction
Chemical Identity and Structural Features
The tert-butoxy group’s electron-donating effects and the bromomethyl group’s electrophilic character suggest potential utility in nucleophilic substitution reactions, though steric effects may modulate reactivity.
Synthetic Methodologies
While no explicit synthesis of 1-(Bromomethyl)-1-(tert-butoxy)cyclohexane is documented, analogous reactions involving tert-butyllithium () and bromomethylation agents provide a plausible pathway. For example, Crockett et al. demonstrated that in tetrahydrofuran (THF) at reacts with benzoyl chloride to generate lithiated intermediates, which could theoretically be quenched with bromomethylating agents .
Proposed Synthesis Route
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Lithiation: Treatment of 1-tert-butoxycyclohexane with in THF at cryogenic temperatures generates a lithiated intermediate.
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Electrophilic Quenching: Introduction of bromomethyl bromide () or analogous reagents could install the bromomethyl group.
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Workup: Methanol quenching and purification via column chromatography or recrystallization .
Key challenges include managing the steric bulk of the tert-butoxy group and avoiding elimination side reactions. Rapid injection NMR () techniques, as described by Crockett et al., could monitor intermediate formation .
Physicochemical Properties
Spectroscopic Characterization
Although direct data for the target compound is unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra of related compounds provide benchmarks:
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IR Spectroscopy: The tert-butoxy group’s C-O-C asymmetric stretch typically appears near 1250–1150 cm, while the C-Br stretch in bromomethyl groups resonates around 600–500 cm .
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NMR Spectroscopy:
Reactivity and Applications
Nucleophilic Substitution
The bromomethyl group’s electrophilic nature makes the compound a candidate for Suzuki-Miyaura couplings or Grignard reactions. For instance, in the presence of palladium catalysts, cross-coupling with aryl boronic acids could yield biaryl derivatives .
Steric Effects on Reactivity
The tert-butoxy group’s bulk may hinder reactions at the bromomethyl site. Comparative studies with 1-(Bromomethyl)-4-tert-butylcyclohexane (CAS 92368-33-7) suggest that steric shielding reduces reaction rates in SN2 mechanisms .
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